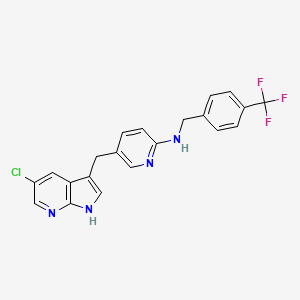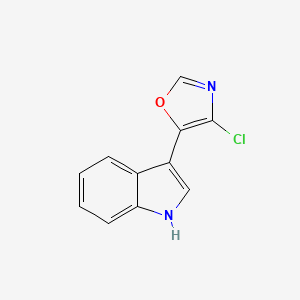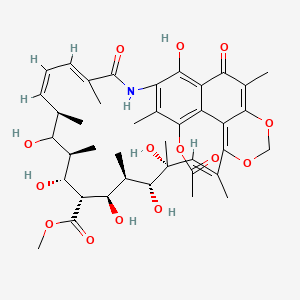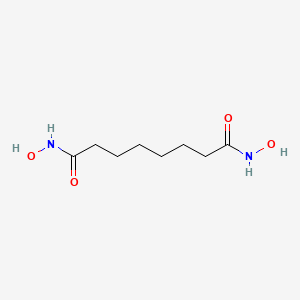
Chlorhydrate de T-3775440
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-3775440 HCl is a potent, selecitve, irreversible LSD1 inhibitor.
Applications De Recherche Scientifique
Traitement du cancer pulmonaire à petites cellules (CPPC)
Chlorhydrate de T-3775440: est un inhibiteur irréversible de la déméthylase de la chromatine LSD1 {svg_1}. Il a montré un potentiel prometteur dans le traitement du CPPC en perturbant les interactions de LSD1 avec les protéines à domaine SNAG INSM1 et GFI1B. Cette perturbation conduit à l'inhibition de l'expression des gènes associés au système neuroendocrine, comme ASCL1, qui est crucial pour la prolifération des cellules CPPC {svg_2}.
Transdifférenciation des cellules leucémiques
Le composé a été observé pour induire la transdifférenciation des cellules leucémiques {svg_3}. En inhibant l'interaction entre LSD1 et GFI1B, un facteur de transcription à domaine SNAG, le this compound exerce des effets antiprolifératifs, offrant potentiellement une nouvelle approche pour le traitement de la leucémie {svg_4}.
Recherche sur les tumeurs neuroendocrines
Compte tenu de son impact sur la transcription associée au système neuroendocrine, le this compound peut être un outil précieux dans la recherche sur les tumeurs neuroendocrines. Il aide à comprendre les caractéristiques moléculaires associées aux cellules neuroendocrines, qui sont souvent utilisées comme marqueurs diagnostiques et pronostiques chez les patients atteints de CPPC {svg_5}.
Études de modification de la chromatine
En tant qu'inhibiteur de LSD1, le this compound sert d'agent essentiel pour l'étude des modifications de la chromatine. Il aide à explorer le rôle de la déméthylation des histones dans l'expression des gènes et le développement de divers cancers {svg_6}.
Dépistage des agents antiprolifératifs
La capacité du this compound à inhiber la prolifération cellulaire en fait un candidat pour le dépistage en tant qu'agent antiprolifératif dans une gamme de cancers au-delà du CPPC et de la leucémie, conduisant potentiellement à des applications thérapeutiques plus larges {svg_7}.
Analyse des interactions moléculaires
Le mécanisme d'action du composé implique la perturbation des interactions protéine-protéine, ce qui en fait un outil utile pour les scientifiques étudiant les interactions entre LSD1 et d'autres protéines au sein de la cellule {svg_8}.
Mécanisme D'action
Target of Action
T-3775440 hydrochloride is an irreversible inhibitor of the chromatin demethylase known as lysine-specific histone demethylase 1A (LSD1 or KDM1A) . LSD1 is a key player in the regulation of gene expression, and its dysregulation has been implicated in the development of various cancers .
Mode of Action
T-3775440 hydrochloride exerts its antiproliferative effects by disrupting the interaction between LSD1 and certain SNAG domain proteins, such as growth factor–independent 1B (GFI1B) and INSM1 . These proteins are transcription factors critical for the differentiation processes of certain cell lineages .
Biochemical Pathways
The disruption of the LSD1-GFI1B and LSD1-INSM1 interactions by T-3775440 hydrochloride leads to changes in gene expression. For instance, it inhibits the expression of neuroendocrine-associated genes, such as ASCL1 . This disruption enforces the transdifferentiation of erythroid/megakaryocytic lineages into granulomonocytic-like lineage cells .
Pharmacokinetics
It’s highly selective for LSD1 relative to other monoamine oxidases (e.g., MAO-A and MAO-B), with an IC50 value of 2.1 nM .
Result of Action
The primary result of T-3775440 hydrochloride’s action is the inhibition of cell proliferation. For example, it has been shown to inhibit the proliferation of small-cell lung cancer (SCLC) cells in vitro and retard SCLC tumor growth in vivo . Similarly, it has shown significant antitumor efficacy in acute erythroid leukemia (AEL) and acute megakaryoblastic leukemia (AMKL) xenograft models .
Analyse Biochimique
Biochemical Properties
T-3775440 hydrochloride interacts with LSD1, a histone demethylase, in an irreversible manner . This interaction is highly selective, with T-3775440 hydrochloride demonstrating a much greater affinity for LSD1 than for other monoamine oxidases .
Cellular Effects
T-3775440 hydrochloride has been shown to block the proliferation of several cell lines as quickly as day 3 of treatment . It also influences cell function by disrupting the LSD1-GFI1B association in a concentration-dependent manner .
Molecular Mechanism
T-3775440 hydrochloride exerts its effects at the molecular level by irreversibly inhibiting LSD1 . This results in changes in gene expression, as LSD1 is involved in the demethylation of histones, a process that plays a key role in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, T-3775440 hydrochloride has been observed to upregulate CD86 mRNA expression in tumor xenografts of HEL92.1.7 cells in a dose-dependent manner following the oral administration of single doses ranging from 3 to 30 mg/kg .
Dosage Effects in Animal Models
In animal models, T-3775440 hydrochloride has demonstrated significant antitumor effects . The effects of T-3775440 hydrochloride vary with different dosages, with higher doses resulting in greater antitumor activity .
Metabolic Pathways
T-3775440 hydrochloride is involved in the metabolic pathway of histone demethylation, where it acts as an inhibitor of LSD1 . LSD1 is an enzyme that removes methyl groups from histones, thereby influencing gene expression .
Transport and Distribution
Given its molecular properties and its interactions with LSD1, it is likely that it is transported to the nucleus where LSD1 is located .
Subcellular Localization
T-3775440 hydrochloride is likely to be localized in the nucleus due to its interaction with LSD1, a nuclear enzyme .
Propriétés
IUPAC Name |
N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O.ClH/c1-22-11-14(10-20-22)18(23)21-15-6-4-13(5-7-15)16-8-17(16)19-9-12-2-3-12;/h4-7,10-12,16-17,19H,2-3,8-9H2,1H3,(H,21,23);1H/t16-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPAGOQZFSLFH-MCJVGQIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C3CC3NCC4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)[C@@H]3C[C@H]3NCC4CC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B611025.png)
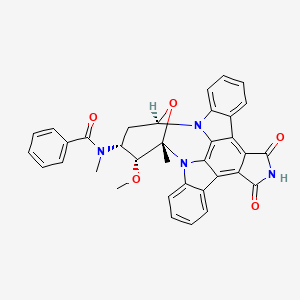
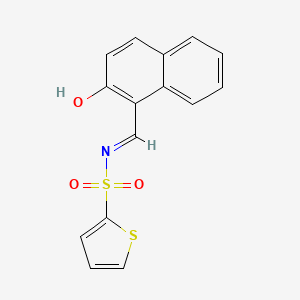
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
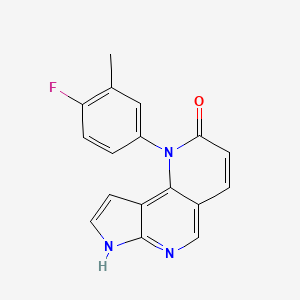
![(4E)-5-[3-(benzyloxy)phenyl]-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611033.png)
